molecular formula C9H9Cl2NO2 B556690 2-Amino-3-(3,4-dichlorophenyl)propanoic acid CAS No. 5472-67-3

2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Cat. No. B556690
CAS RN: 5472-67-3
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-UHFFFAOYSA-N
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Description

“2-Amino-3-(3,4-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by other names such as “3,4-Dichloro-DL-Phenylalanine” and "D-3,4-DICHLOROPHE" .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-(3,4-dichlorophenyl)propanoic acid” is 234.08 g/mol . The InChI string representation of its structure is InChI=1S/C9H9Cl2NO2/c10-6-2-1-5 (3-7 (6)11)4-8 (12)9 (13)14/h1-3,8H,4,12H2, (H,13,14) .


Physical And Chemical Properties Analysis

“2-Amino-3-(3,4-dichlorophenyl)propanoic acid” has a molecular weight of 234.08 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.0010339 g/mol . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

  • Asymmetric Hydrogenation : The asymmetric hydrogenation of derivatives related to 2-Amino-3-(3,4-dichlorophenyl)propanoic acid has been studied for the preparation of enantiomerically pure compounds. Such studies contribute to the development of methods for producing optically pure substances in pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

  • GABA B Receptor Antagonism : Compounds structurally related to 2-Amino-3-(3,4-dichlorophenyl)propanoic acid have been synthesized and identified as weak specific antagonists of GABA at the GABAB receptor. This has implications in neurological research and drug development (Abbenante, Hughes, & Prager, 1997).

  • Fluorescence Derivatization : The derivatization of amino acids using compounds similar to 2-Amino-3-(3,4-dichlorophenyl)propanoic acid for fluorescence studies has been explored. This is significant in biological assays and molecular biology research (Frade, Barros, Moura, & Gonçalves, 2007).

  • Molecular Docking and Vibrational Studies : Research has been conducted on molecular docking, vibrational, structural, electronic, and optical studies of derivatives of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. Such studies are crucial in understanding the chemical properties and potential pharmaceutical applications of these compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

  • Synthesis and Structural Characterization : The synthesis and structural characterization of derivatives have been studied, which is important in developing new pharmaceuticals and understanding the properties of these compounds (Chen et al., 2016).

  • Biological Activity : Research into the use of related compounds in the preparation of new heterocyclic compounds with expected biological activity highlights the potential medicinal applications of these substances (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Synthesis of Unnatural α-Amino Acids : The treatment of related acids with different compounds for the synthesis of unnatural α-amino acids and heterocycles indicates the role these compounds play in developing new pharmaceutical ingredients (El-Hashash & Rizk, 2013).

properties

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346647
Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-dichlorophenyl)propanoic acid

CAS RN

5472-67-3, 59331-62-3
Record name 5472-67-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14789
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
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Record name 2-amino-3-(3,4-dichlorophenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HX Yang, ZS Xie, H Yi, J Jin, J Geng… - Journal of Medicinal …, 2023 - ACS Publications
The current global issue of antibiotic resistance is serious, and there is an urgent requirement of developing novel antibiotics. Octapeptins have recently regained interest because of …
Number of citations: 3 pubs.acs.org
F Parmeggiani, ST Ahmed, NJ Weise, NJ Turner - Tetrahedron, 2016 - Elsevier
A chemo-enzymatic telescopic approach was designed for the synthesis of L-arylalanines in high yield and optical purity, starting from commercially available and inexpensive …
Number of citations: 19 www.sciencedirect.com

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